Potency Against PIP5K1C: Pip5K1C-IN-2 Exhibits 5.9 nM IC50, Differentiating from Less Potent UNC3230 and More Potent but Less Stable Analogs
Pip5K1C-IN-2 (compound 33) inhibits PIP5K1C with an IC50 of 0.0059 μM (5.9 nM) in an in vitro enzymatic assay [1]. In comparison, the widely used tool compound UNC3230 has an IC50 of approximately 41 nM (0.041 μM) [2]. Within the same chemical series, compound 30 (PIP5K1C-IN-1) is more potent (IC50 0.00080 μM, 0.80 nM) but compound 32 (sulfone analog) is more potent still (IC50 0.00020 μM, 0.20 nM) [1]. Thus, Pip5K1C-IN-2 occupies a defined potency position: >7-fold more potent than UNC3230 but ~7.4-fold less potent than compound 30, and ~29.5-fold less potent than compound 32.
| Evidence Dimension | PIP5K1C enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.0059 μM (5.9 nM) |
| Comparator Or Baseline | UNC3230: ~0.041 μM (41 nM); Compound 30: 0.00080 μM (0.80 nM); Compound 32: 0.00020 μM (0.20 nM) |
| Quantified Difference | 7.0-fold more potent than UNC3230; 7.4-fold less potent than compound 30; 29.5-fold less potent than compound 32 |
| Conditions | In vitro kinase assay using recombinant PIP5K1C, measured via product formation (exact assay details per reference) |
Why This Matters
Potency dictates the concentration required for effective target engagement; Pip5K1C-IN-2 provides a balance of high potency without the extreme (and potentially selectivity-compromising) activity of sulfone analogs, which may be advantageous for certain in vitro and in vivo studies.
- [1] Matsubara, T.; et al. Discovery of Novel Bicyclic Pyrazoles as Potent PIP5K1C Inhibitors. ACS Med. Chem. Lett. 2024, 15 (5), 684–690. View Source
- [2] Wright, B. D.; et al. UNC3230 is a potent and selective ATP-competitive PIP5K1C inhibitor. Probe Reports from the NIH Molecular Libraries Program 2014. View Source
